molecular formula C16H13ClN4O2S B2880791 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034367-22-9

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2880791
CAS No.: 2034367-22-9
M. Wt: 360.82
InChI Key: CJLRJMBVOPBNTP-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a novel chemical hybrid designed for interdisciplinary medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: a 6-chlorobenzo[d]thiazole scaffold and a 3-cyclopropylpyridazinone moiety, linked by an acetamide bridge. This specific architecture suggests potential for targeting a range of biologically relevant pathways. Research into structurally similar N-(benzo[d]thiazol-2-yl)acetamide derivatives has identified them as promising scaffolds for the development of BCR-ABL1 kinase inhibitors, which are a critical target in the pathophysiology of chronic myeloid leukemia (CML). These compounds can demonstrate potent anti-proliferative and pro-apoptotic effects in cellular models . Furthermore, pyridazinone-based compounds have been identified as a first-in-class inhibitors of protein-protein interactions, such as that between PRMT5 and its substrate adaptor proteins, and are also being explored for their activity against the NLRP3 inflammasome, a key driver in various inflammatory diseases . The integration of these two motifs into a single molecule makes this compound a compelling candidate for researchers investigating targeted protein degradation, combination therapies to overcome drug resistance, and the development of multi-target therapeutic strategies. It is an essential tool for biochemical assay development, high-throughput screening, and mechanistic studies in oncology and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-3-4-12-13(7-10)24-16(18-12)19-14(22)8-21-15(23)6-5-11(20-21)9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRJMBVOPBNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Activity : The 6-chloro group on benzothiazole is associated with moderate bioactivity across studies, whereas nitro or alkoxy groups enhance target-specific effects (e.g., VEGFR-2 inhibition or anticonvulsant action) .

Heterocyclic Moieties: Pyridazinone and pyrimidinone rings improve binding to kinase targets (e.g., VEGFR-2), while triazole/tetrazole groups enhance anticonvulsant efficacy via GABAergic modulation .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a chlorobenzo[d]thiazole moiety and a pyridazinone derivative. Its molecular formula is C15H14ClN3OC_{15}H_{14}ClN_3O, and it has distinct physicochemical properties that influence its biological activity.

Target Interactions

This compound primarily interacts with specific enzymes and receptors. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the arachidonic acid pathway responsible for prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies.

Biochemical Pathways

The compound's action on the COX enzymes affects several biochemical pathways, notably the inflammatory response. By decreasing prostaglandin levels, it may also influence other signaling pathways associated with pain perception and immune response.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against pathogenic fungi such as Aspergillus spp. and Candida spp., with minimum inhibitory concentrations (MICs) indicating significant growth inhibition .

Anticancer Potential

Research into the anticancer potential of this compound is ongoing. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Its structural features allow for interactions with DNA and RNA, potentially disrupting cancer cell proliferation.

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was found to have lower MIC values than several standard antifungal agents against Candida albicans. The results highlighted its potential as an effective antifungal agent in clinical settings .

CompoundMIC (µg/mL)Activity
This compound8Effective
Fluconazole16Moderate
Amphotericin B4Effective

Research Findings

Numerous studies have focused on the synthesis and characterization of this compound. These investigations have elucidated its pharmacological properties and mechanisms of action, contributing to its profile as a promising therapeutic candidate.

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